molecular formula C11H15N3O2 B1488504 6-(Azepan-1-yl)pyridazine-3-carboxylic acid CAS No. 1182875-23-5

6-(Azepan-1-yl)pyridazine-3-carboxylic acid

Cat. No.: B1488504
CAS No.: 1182875-23-5
M. Wt: 221.26 g/mol
InChI Key: XIYDOMOPCLFLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Azepan-1-yl)pyridazine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-(azepan-1-yl)pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c15-11(16)9-5-6-10(13-12-9)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYDOMOPCLFLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Azepan-1-yl)pyridazine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings based on available literature.

Chemical Structure and Properties

The molecular formula for this compound is C12H16N2O2C_{12}H_{16}N_{2}O_{2}. The compound features a pyridazine ring substituted with an azepane moiety and a carboxylic acid functional group, which may contribute to its biological activity.

Structural Information

PropertyValue
Molecular FormulaC12H16N2O2C_{12}H_{16}N_{2}O_{2}
SMILESC1CCCN(CC1)C2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C12H16N2O2/c15-12(16)10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H,15,16)

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity
Preliminary studies suggest that derivatives of pyridazine compounds can demonstrate antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi, indicating a potential for broader applications in treating infections .

2. Anti-inflammatory Effects
The compound may influence inflammatory pathways. Compounds with similar structures have been reported to inhibit enzymes involved in the inflammatory response, suggesting that this compound could possess anti-inflammatory properties as well.

3. Anticancer Properties
In vitro studies on related pyridazine derivatives have indicated potential anticancer activity by inducing apoptosis in cancer cell lines. The mechanisms often involve the modulation of signaling pathways critical for cell survival and proliferation .

The biological effects of this compound are likely mediated through specific interactions with molecular targets:

1. Enzyme Inhibition
The compound may inhibit specific enzymes associated with disease processes, including those involved in inflammation and cancer progression. For example, docking studies suggest binding affinity to targets involved in the inflammatory cascade .

2. Modulation of Signaling Pathways
Research indicates that similar compounds can modulate key signaling pathways such as NF-kB and MAPK, which are crucial in regulating inflammation and cell proliferation .

Case Studies

Several studies have explored the biological activity of related compounds:

Study 1: Antimicrobial Activity Assessment
A series of pyridazine derivatives were tested for antimicrobial efficacy against bacterial strains like E. coli and S. aureus. Results indicated that modifications at the pyridazine position enhanced activity, suggesting structural optimization could yield more potent derivatives .

Study 2: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory effects of pyridazine derivatives demonstrated that certain compounds significantly reduced pro-inflammatory cytokine production in activated macrophages, highlighting their therapeutic potential in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Azepan-1-yl)pyridazine-3-carboxylic acid
Reactant of Route 2
6-(Azepan-1-yl)pyridazine-3-carboxylic acid

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